molecular formula C11H15ClFNO B13255171 [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B13255171
M. Wt: 231.69 g/mol
InChI Key: PYYNKDCQYIKEEU-UHFFFAOYSA-N
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Description

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group and the methanol moiety. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions.

    Addition of the Methanol Moiety: This can be done through reduction reactions or other suitable methods to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the fluorophenyl group or other functional groups.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

    Pyrrolidine derivatives: Various compounds with different substituents on the pyrrolidine ring.

Uniqueness

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This makes it distinct from other pyrrolidine derivatives and valuable for specific research applications.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H

InChI Key

PYYNKDCQYIKEEU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC(=CC=C2)F)CO.Cl

Origin of Product

United States

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